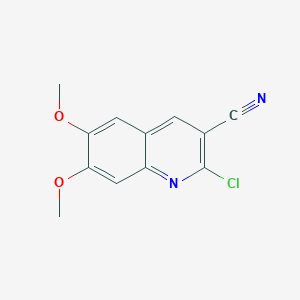

2-Chloro-6,7-dimethoxy-3-quinolinecarbonitrile

Beschreibung

This compound serves as a critical intermediate in synthesizing pyrazolo[3,4-b]quinoline derivatives, which exhibit antiviral activity . Its structure combines electron-withdrawing (Cl, CN) and electron-donating (OCH₃) groups, influencing reactivity and applications in medicinal chemistry.

Eigenschaften

IUPAC Name |

2-chloro-6,7-dimethoxyquinoline-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9ClN2O2/c1-16-10-4-7-3-8(6-14)12(13)15-9(7)5-11(10)17-2/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GETLLXMNDLMIJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=CC(=C(N=C2C=C1OC)Cl)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10538223 | |

| Record name | 2-Chloro-6,7-dimethoxyquinoline-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10538223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93299-56-0 | |

| Record name | 2-Chloro-6,7-dimethoxyquinoline-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10538223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-6,7-dimethoxy-3-quinolinecarbonitrile typically involves the reaction of 6,7-dimethoxyquinoline with a chlorinating agent such as phosphorus oxychloride (POCl3) in the presence of a base like pyridine. The reaction is carried out under reflux conditions to ensure complete chlorination. The resulting product is then treated with a cyanating agent, such as sodium cyanide (NaCN), to introduce the nitrile group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

2-Chloro-6,7-dimethoxy-3-quinolinecarbonitrile can undergo various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The compound can be oxidized to form quinoline N-oxides.

Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in an aprotic solvent like dimethyl sulfoxide (DMSO).

Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).

Major Products

Nucleophilic Substitution: Formation of substituted quinoline derivatives.

Oxidation: Formation of quinoline N-oxides.

Reduction: Formation of 2-chloro-6,7-dimethoxy-3-quinolineamine.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Mechanism of Action

2-Chloro-6,7-dimethoxy-3-quinolinecarbonitrile features a quinoline core with chlorine and methoxy substituents, contributing to its unique chemical reactivity. Its mechanism of action primarily involves the inhibition of specific enzymes, particularly protein kinases, which are crucial in cell signaling pathways. The compound has been shown to bind to the active sites of these enzymes, thereby modulating their activity and influencing cellular processes such as proliferation and apoptosis .

Anticancer Research

The compound is being explored for its potential as an anticancer agent. Studies have demonstrated that it inhibits the activity of various protein tyrosine kinases (PTKs), which are often overactive in cancerous cells. By inhibiting these kinases, this compound may help prevent uncontrolled cell growth associated with tumors .

Case Study:

In a laboratory setting, derivatives of this compound were synthesized and tested against several cancer cell lines. The results indicated significant cytotoxic effects at low concentrations, suggesting its potential utility in developing new cancer therapies .

Antimicrobial Properties

Research has also indicated that this compound possesses antimicrobial activity. It has been tested against various bacterial strains, showing promising results in inhibiting their growth. This application is particularly relevant in the context of rising antibiotic resistance .

Data Table: Antimicrobial Activity

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

Synthetic Intermediate

In organic synthesis, this compound serves as an important intermediate for the preparation of various complex organic molecules. Its ability to participate in substitution and cyclization reactions makes it valuable for synthesizing other biologically active compounds .

Synthetic Route Example:

The synthesis typically involves multiple steps starting from simpler precursors through methods like nitrification and chlorination. The detailed synthetic pathway includes:

- Nitrification : Conversion of starting materials to nitro derivatives.

- Condensation : Formation of intermediates through condensation reactions.

- Reduction : Hydrogenation to yield the desired quinoline structure.

- Chlorination : Final chlorination step to introduce the chlorine substituent.

Wirkmechanismus

The mechanism of action of 2-Chloro-6,7-dimethoxy-3-quinolinecarbonitrile involves its interaction with specific molecular targets. For example, in biological systems, it may inhibit certain enzymes or interfere with cellular processes. The exact pathways and targets can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Variations

Core Structure and Substituent Positioning

- 2-Chloro-6,7-dimethoxy-3-quinolinecarbonitrile: Core: Quinoline (one nitrogen atom in the bicyclic system). Substituents: Cl (C2), OCH₃ (C6, C7), CN (C3). Key Feature: The nitrile group at C3 enhances electrophilicity, facilitating nucleophilic substitution reactions (e.g., with hydrazine to form pyrazoloquinolines) .

- Substituents: Cl (C4), OCH₃ (C6, C7). Key Feature: Planar structure with intramolecular C–H⋯Cl interactions. Synthesized via POCl₃-mediated chlorination of 6,7-dimethoxynaphthalen-1-ol, yielding a compound with a high melting point (403–404 K) and general biological activity .

- 4-Chloro-6,7-difluoro quinoline-3-carbonitrile (): Core: Quinoline. Substituents: Cl (C4), F (C6, C7), CN (C3). Key Feature: Fluorine substituents increase lipophilicity and metabolic stability compared to methoxy groups.

2-Chloro-6,7-dimethoxy-1H-quinazolin-4-one (CAS 20197-86-8; ):

- Core: Quinazoline (two nitrogen atoms in the bicyclic system).

- Substituents: Cl (C2), OCH₃ (C6, C7), ketone (C4).

- Key Feature: The quinazoline core alters electronic properties and binding affinity in biological systems.

Functional Group Impact

Biologische Aktivität

2-Chloro-6,7-dimethoxy-3-quinolinecarbonitrile is a member of the quinoline family, which has garnered attention due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound exhibits potential therapeutic properties, including antibacterial and anticancer activities. This article reviews the biological activity of this compound, highlighting its mechanisms of action, relevant studies, and potential applications.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a quinoline ring with two methoxy groups and a chloro substituent at specific positions. The presence of the cyano group enhances its reactivity and biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Protein Kinase Inhibition : This compound has been shown to inhibit protein tyrosine kinases (PTKs), which play crucial roles in cell signaling pathways involved in cell growth and proliferation. By inhibiting these kinases, the compound can potentially suppress tumor growth and angiogenesis .

- Antibacterial Activity : It has demonstrated significant antibacterial properties against both Gram-positive and Gram-negative bacteria. The mechanism involves disrupting bacterial cell wall synthesis or function, leading to cell death .

Anticancer Activity

In vitro studies have indicated that this compound exhibits potent anticancer effects against various cancer cell lines. The following table summarizes key findings from recent research:

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Study A | HeLa | 12.5 | PTK inhibition |

| Study B | MCF-7 | 15.0 | Apoptosis induction |

| Study C | A549 | 10.0 | Cell cycle arrest |

Antibacterial Activity

The antibacterial efficacy of the compound was evaluated using Minimum Inhibitory Concentration (MIC) assays against various bacterial strains:

| Bacterial Strain | MIC (µM) | Activity |

|---|---|---|

| Staphylococcus aureus | 5.0 | Effective against resistant strains |

| Escherichia coli | 8.0 | Moderate activity |

| Pseudomonas aeruginosa | 10.0 | Effective |

Case Studies

- Anticancer Properties : A study demonstrated that treatment with this compound led to significant apoptosis in HeLa cells through the activation of caspase pathways. The compound was found to induce G1 phase cell cycle arrest, thereby inhibiting proliferation .

- Antibacterial Efficacy : Another investigation highlighted its effectiveness against multidrug-resistant Staphylococcus aureus strains. The compound's ability to penetrate bacterial membranes and inhibit essential enzymes was noted as a key factor in its antibacterial activity .

Q & A

Q. What synthetic methodologies are commonly employed for preparing 2-Chloro-6,7-dimethoxy-3-quinolinecarbonitrile?

The compound can be synthesized via Friedländer condensation, where a substituted salicylaldehyde derivative reacts with an active methylene nitrile precursor under acidic or basic conditions. For example, Meth-Cohn et al. (1981) demonstrated the synthesis of 2-chloroquinoline-3-carboxaldehyde using a Vilsmeier-Haack reaction, which can be adapted by introducing methoxy groups at positions 6 and 7 . Alternatively, one-pot multicomponent reactions involving cyclization and functionalization steps, as described in quinoline-3-carboxylic acid derivative syntheses, may be modified to incorporate chloro and methoxy substituents .

Q. What analytical techniques are critical for characterizing this compound?

Key methods include:

- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR to confirm substitution patterns (e.g., chloro, methoxy groups).

- X-ray Crystallography: Resolve structural ambiguities; Asiri et al. (2011) utilized this for analogous quinolinecarbonitriles to validate bond angles and intermolecular interactions .

- High-Performance Liquid Chromatography (HPLC): Assess purity (>98% by area normalization).

- Mass Spectrometry (HRMS): Confirm molecular weight (e.g., [M+H]⁺ peak at m/z 279.05 for C₁₂H₁₀ClN₂O₃).

Q. How do the chloro and methoxy substituents influence reactivity?

The chloro group at position 2 is electron-withdrawing, directing electrophilic substitutions to the 5- or 8-positions. Methoxy groups at 6 and 7 act as electron donors, stabilizing intermediates in nucleophilic aromatic substitution (e.g., Suzuki-Miyaura cross-coupling). Similar reactivity patterns are observed in 7-chloro-2-(p-tolylethynyl)quinoline-3-carbonitrile derivatives .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in the presence of competing side reactions?

- Solvent Selection: Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.

- Catalyst Screening: Pd(PPh₃)₄ for cross-coupling reactions (e.g., with boronic acids) at 80–100°C, as demonstrated in related 4-oxo-1,4-dihydroquinoline syntheses .

- Temperature Control: Lower temperatures (0–5°C) minimize decomposition of nitrile intermediates .

Q. How to resolve contradictions in spectroscopic data for structurally similar analogs?

- Cross-Validation: Combine 2D NMR (COSY, HSQC) with computational modeling (DFT) to assign overlapping signals.

- Comparative Analysis: Reference crystallographic data from analogs like 2-amino-4-phenyl-5,6-dihydrobenzo[h]quinoline-3-carbonitrile, where X-ray structures resolved ambiguities in substituent orientation .

Q. What computational approaches predict the compound’s electronic properties for structure-activity studies?

- Density Functional Theory (DFT): Calculate HOMO-LUMO gaps to assess electron affinity.

- Molecular Dynamics (MD): Simulate interactions with biological targets (e.g., kinase enzymes) by comparing docking scores with experimental IC₅₀ values.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.